molecular formula C23H18N2O2 B14649665 Methyl 3,4,5-triphenyl-4H-pyrazole-4-carboxylate CAS No. 53870-17-0

Methyl 3,4,5-triphenyl-4H-pyrazole-4-carboxylate

Cat. No.: B14649665
CAS No.: 53870-17-0
M. Wt: 354.4 g/mol
InChI Key: IHZWDIZHTRZXFI-UHFFFAOYSA-N
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Description

Methyl 3,4,5-triphenyl-4H-pyrazole-4-carboxylate is a heterocyclic compound featuring a pyrazole core substituted with three phenyl groups at positions 3, 4, and 5, along with a methyl ester moiety at position 2. Pyrazole derivatives are widely studied due to their diverse applications in medicinal chemistry, materials science, and catalysis. The triphenyl substitution pattern in this compound introduces significant steric bulk and aromaticity, which may influence its physicochemical properties, reactivity, and crystallographic behavior.

Properties

CAS No.

53870-17-0

Molecular Formula

C23H18N2O2

Molecular Weight

354.4 g/mol

IUPAC Name

methyl 3,4,5-triphenylpyrazole-4-carboxylate

InChI

InChI=1S/C23H18N2O2/c1-27-22(26)23(19-15-9-4-10-16-19)20(17-11-5-2-6-12-17)24-25-21(23)18-13-7-3-8-14-18/h2-16H,1H3

InChI Key

IHZWDIZHTRZXFI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(C(=NN=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Mechanism of Action

The mechanism of action of Methyl 3,4,5-triphenyl-4H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects . For example, it may inhibit the NF-kB inflammatory pathway, contributing to its anti-inflammatory properties .

Comparison with Similar Compounds

Structural Similarity and Substituent Effects

The table below lists pyrazole carboxylate analogs from , ranked by structural similarity to Methyl 3,4,5-triphenyl-4H-pyrazole-4-carboxylate. Similarity scores (0.85–0.93) reflect variations in substituent size, position, and electronic effects:

Compound Name (CAS No.) Substituents Similarity Score Key Differences
Methyl 3-methyl-1H-pyrazole-4-carboxylate (23170-45-8) 3-methyl, 1H-pyrazole, methyl ester 0.93 Smaller alkyl substituent; no aryl groups
1,3-Dimethyl-1H-pyrazole-4-carboxylic acid (78703-53-4) 1,3-dimethyl, carboxylic acid 0.92 Acidic -COOH group; lacks ester moiety
Ethyl 3-methyl-1H-pyrazole-4-carboxylate (85290-78-4) 3-methyl, ethyl ester 0.90 Ethyl ester; smaller substituents
Methyl 3-ethyl-1H-pyrazole-4-carboxylate (1186537-91-6) 3-ethyl, methyl ester 0.90 Larger alkyl chain at position 3
Unspecified analog (37718-11-9) Not detailed 0.85 Likely varied substituent pattern

Key Observations :

  • Substituent Size and Solubility : The triphenyl groups in the target compound likely reduce solubility in polar solvents compared to methyl or ethyl analogs due to increased hydrophobicity .
  • Steric Hindrance : The bulky phenyl substituents may hinder reactivity at the pyrazole ring, contrasting with smaller alkyl-substituted analogs, which are more reactive in nucleophilic or electrophilic substitutions .

Biological Activity

Methyl 3,4,5-triphenyl-4H-pyrazole-4-carboxylate is a synthetic compound belonging to the pyrazole family. Its unique structure, characterized by three phenyl groups attached to a pyrazole ring and a carboxylate functional group, contributes to its diverse biological activities. This article explores the biological activity of this compound, including its anticancer properties, anti-inflammatory effects, and potential as an antimicrobial agent.

  • Molecular Formula : C24_{24}H22_{22}N2_2O2_2
  • Molecular Weight : 354.40 g/mol

Anticancer Activity

This compound has shown promising anticancer properties in various studies. Its derivatives have been evaluated for cytotoxicity against several cancer cell lines.

Key Findings:

  • Cytotoxicity : Some derivatives exhibited significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) with IC50_{50} values as low as 0.39 µM for HCT116 cells .
  • Mechanism of Action : The compound appears to interfere with cellular signaling pathways and induce apoptosis in cancer cells. It has been noted for its ability to inhibit key kinases involved in cell proliferation.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been documented.

Research Insights:

  • Cyclooxygenase Inhibition : Compounds derived from this pyrazole have shown inhibitory effects on cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. For instance, some derivatives demonstrated up to 85% inhibition of tumor necrosis factor (TNF-α) at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory properties, this compound has been investigated for its antimicrobial effects.

Findings:

  • Broad-Spectrum Activity : The compound has displayed activity against various bacterial strains (e.g., E. coli, Bacillus subtilis) and fungi (Aspergillus niger). Testing against these organisms showed promising results with significant inhibition rates .

Summary of Biological Activities

Activity TypeObservationsReference
Anticancer Significant cytotoxicity against MCF-7 and HCT116; IC50_{50} as low as 0.39 µM
Anti-inflammatory Up to 85% inhibition of TNF-α; comparable efficacy to dexamethasone
Antimicrobial Effective against E. coli and Aspergillus niger; significant inhibition observed

Case Studies

  • Cytotoxicity Study on MCF-7 Cells : A study evaluated the effect of various derivatives of this compound on MCF-7 cells and found that certain compounds had IC50_{50} values lower than traditional chemotherapeutics, indicating their potential as effective anticancer agents .
  • Anti-inflammatory Assessment : Another study focused on the anti-inflammatory properties where derivatives were tested for their ability to inhibit COX enzymes in vitro. Results indicated that some compounds exhibited potent anti-inflammatory activity comparable to established COX inhibitors .

Q & A

Q. What are the common synthetic routes for preparing methyl 3,4,5-triphenyl-4H-pyrazole-4-carboxylate, and how do reaction conditions influence yield?

Q. What are the primary reactivity patterns of this pyrazole ester in nucleophilic substitution or cross-coupling reactions?

  • Methodological Answer : The ester group is susceptible to hydrolysis (basic/acidic conditions) to yield carboxylic acids . The pyrazole ring’s nitrogen atoms can participate in coordination chemistry or act as weak bases. For triazole-pyrazole hybrids, azide-alkyne cycloaddition is a robust strategy for functionalization .

Advanced Research Questions

Q. How can crystallographic software like SHELX be applied to resolve structural ambiguities in this compound derivatives?

  • Methodological Answer : SHELX programs (e.g., SHELXL for refinement) are critical for solving crystal structures. For example:
  • Use direct methods (SHELXS) for phase determination in small-molecule crystallography .
  • Employ "phase annealing" in SHELX-90 to handle twinned or high-resolution macromolecular data .
  • Validate hydrogen bonding and π-stacking interactions using Mercury CSD for visualization .

Q. How do computational studies (DFT, MD) explain the electronic and steric effects of substituents on the pyrazole core?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, electron-withdrawing groups (e.g., CF₃) lower LUMO energy, enhancing electrophilic reactivity .
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to assess binding modes influenced by substituent steric effects .

Q. How can researchers resolve contradictions in spectroscopic or crystallographic data for structurally similar analogs?

  • Methodological Answer :
  • Case Study : If NMR data conflicts with X-ray results (e.g., unexpected dihedral angles), re-examine sample purity via HPLC and validate crystallographic refinement parameters (R-factor, displacement parameters) .
  • Cross-Validation : Compare experimental IR/Raman spectra with DFT-predicted vibrational modes .

Q. What strategies are effective for functionalizing the pyrazole ring to enhance bioactivity or material properties?

  • Methodological Answer :
  • Click Chemistry : Introduce triazole moieties via CuAAC to improve solubility or target engagement .
  • Positional Isomerism : Modify substituent positions (e.g., methyl vs. phenyl groups) to tune electronic effects, as seen in analogs with varied antimicrobial activity .
  • Hybridization : Fuse pyrazole with quinoline or triazepine rings to explore novel optical or catalytic properties .

Data Contradiction Analysis

Q. Why might synthetic yields vary significantly across reported methods for similar pyrazole esters?

  • Analysis :
  • Catalyst Efficiency : Copper catalysts in CuAAC improve regioselectivity but may require strict anhydrous conditions .
  • Purification Challenges : Column chromatography efficiency varies with silica gel quality and solvent gradients .
  • Side Reactions : Competing pathways (e.g., over-hydrolysis of esters) can reduce yields if reaction monitoring (TLC, LC-MS) is inadequate .

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